molecular formula C10H9BrN2O B13110317 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one

4-(Aminomethyl)-8-bromoquinolin-2(1H)-one

Cat. No.: B13110317
M. Wt: 253.09 g/mol
InChI Key: ZDCQWYVGMRUBRH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-8-bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a bromine atom in the quinoline structure makes this compound particularly interesting for research and industrial applications.

Preparation Methods

The synthesis of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be achieved through several routes. One common method involves the bromination of 4-(Aminomethyl)quinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures. Another method involves the use of 4-(Aminomethyl)quinolin-2(1H)-one as a starting material, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

Chemical Reactions Analysis

4-(Aminomethyl)-8-bromoquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(Aminomethyl)quinolin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl derivatives.

Scientific Research Applications

4-(Aminomethyl)-8-bromoquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. The presence of the bromine atom may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be compared with other quinoline derivatives such as:

    4-Aminoquinoline: Known for its antimalarial properties, this compound lacks the bromine atom and has different biological activities.

    8-Bromoquinoline: This compound lacks the aminomethyl group and is used in different chemical reactions and applications.

    4-(Aminomethyl)quinolin-2(1H)-one: Similar to the target compound but without the bromine atom, it has different reactivity and applications.

The unique combination of the aminomethyl group and the bromine atom in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-(aminomethyl)-8-bromo-1H-quinolin-2-one

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,5,12H2,(H,13,14)

InChI Key

ZDCQWYVGMRUBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2CN

Origin of Product

United States

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